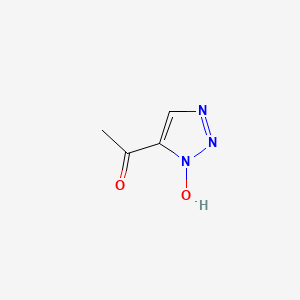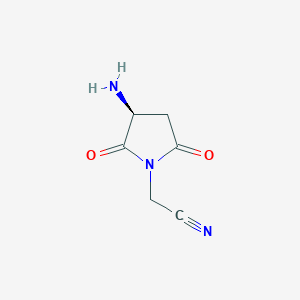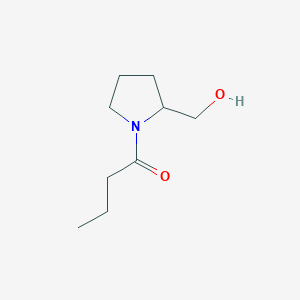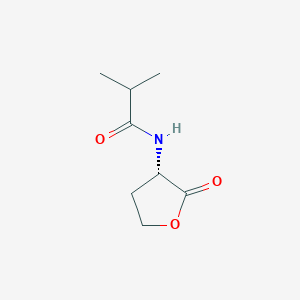![molecular formula C6H5N3O B12888452 Oxazolo[4,5-C]pyridin-4-amine CAS No. 607366-45-0](/img/structure/B12888452.png)
Oxazolo[4,5-C]pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazolo[4,5-C]pyridin-4-amine is a heterocyclic compound that belongs to the family of oxazole derivatives. . The structure of this compound consists of a fused oxazole and pyridine ring, which imparts unique chemical properties to the molecule.
Vorbereitungsmethoden
The synthesis of Oxazolo[4,5-C]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-aminopyridine with an appropriate oxazole precursor in the presence of a dehydrating agent . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Oxazolo[4,5-C]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Oxazolo[4,5-C]pyridin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of Oxazolo[4,5-C]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways . For example, it has been shown to inhibit protein tyrosine phosphatases, which play a crucial role in cell signaling and regulation .
Vergleich Mit ähnlichen Verbindungen
Oxazolo[4,5-C]pyridin-4-amine can be compared with other similar compounds, such as:
Oxazole derivatives: These compounds share a similar oxazole ring structure but differ in their substitution patterns and biological activities.
Pyrazolo[3,4-b]pyridines: These compounds have a fused pyrazole and pyridine ring structure and exhibit different biological activities compared to this compound.
Phenyl-1,2,4-triazoles: These compounds contain a triazole ring substituted by a phenyl group and have distinct chemical properties and applications.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
607366-45-0 |
|---|---|
Molekularformel |
C6H5N3O |
Molekulargewicht |
135.12 g/mol |
IUPAC-Name |
[1,3]oxazolo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C6H5N3O/c7-6-5-4(1-2-8-6)10-3-9-5/h1-3H,(H2,7,8) |
InChI-Schlüssel |
HGLQYFULLQLXHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C2=C1OC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Copper tris[tris(2-methylphenyl)phosphine]-](/img/structure/B12888394.png)






![4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one](/img/structure/B12888436.png)

![2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12888441.png)

